

In-Depth Technical Guide: Iodoethane-1-D1 (CAS Number 3652-81-1)

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Compound of Interest

Compound Name: Iodoethane-1-D1

Cat. No.: B3044163

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Introduction

Iodoethane-1-D1, a deuterated isotopologue of iodoethane, is a valuable tool in a variety of scientific disciplines, particularly in the realms of mechanistic organic chemistry, drug metabolism studies, and as a building block in the synthesis of complex deuterated molecules. Its single deuterium label at the C1 position allows for precise tracking and probing of reaction mechanisms and metabolic pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the technical data, experimental applications, and safety considerations for **Iodoethane-1-D1**.

Physicochemical and Spectroscopic Data

The fundamental properties of **Iodoethane-1-D1** are summarized below. Spectroscopic data is primarily based on the well-characterized non-deuterated iodoethane, with expected variations due to the presence of deuterium noted.

Table 1: Physicochemical Properties of Iodoethane-1-D1

Property	Value	Reference
CAS Number	3652-81-1	[1] [2] [3]
Molecular Formula	C ₂ H ₄ DI	[2]
Molecular Weight	156.97 g/mol	[2] [4]
Appearance	Colorless liquid	[1]
Boiling Point	69-73 °C (for iodoethane)	[5]
Melting Point	-108 °C (for iodoethane)	[5]
Density	~1.95 g/mL (for iodoethane)	[5]
Solubility	Insoluble in water; soluble in ethanol, ether, and other organic solvents.	[5]
Stability	Stable under recommended storage conditions, but may discolor upon exposure to light. [1]	

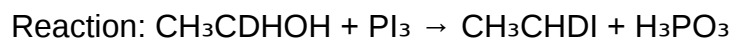
Table 2: Spectroscopic Data of Iodoethane-1-D1 (and Iodoethane)

Spectroscopic Technique	Key Features	Reference
^1H NMR	For Iodoethane: Quartet at ~ 3.2 ppm (2H, $-\text{CH}_2\text{I}$), Triplet at ~ 1.8 ppm (3H, $-\text{CH}_3$). For Iodoethane-1-D1, the quartet at ~ 3.2 ppm would be simplified due to the C-D bond.	[6][7]
^{13}C NMR	For Iodoethane: Signal for $-\text{CH}_2\text{I}$ at ~ 5 ppm, Signal for $-\text{CH}_3$ at ~ 20 ppm. The C1 signal in Iodoethane-1-D1 will show a characteristic C-D coupling.	[8]
Mass Spectrometry (EI)	For Iodoethane: Molecular ion (M^+) peak at m/z 156.[9][10] For Iodoethane-1-D1, the molecular ion peak is expected at m/z 157. Key fragments for iodoethane include $[\text{C}_2\text{H}_5]^+$ at m/z 29 and $[\text{I}]^+$ at m/z 127.	
Infrared (IR) Spectroscopy	For Iodoethane: C-H stretching vibrations ($\sim 2880\text{-}3080\text{ cm}^{-1}$), C-H bending vibrations ($\sim 1300\text{-}1500\text{ cm}^{-1}$), and a characteristic C-I stretching vibration ($\sim 500\text{-}600\text{ cm}^{-1}$).[11] The C-D stretch in Iodoethane-1-D1 is expected around $2100\text{-}2200\text{ cm}^{-1}$.	

Synthesis and Handling

General Synthesis Protocol

The synthesis of **Iodoethane-1-D1** typically involves the reaction of a deuterated ethanol precursor with an iodinating agent. A common laboratory-scale synthesis is adapted from the preparation of iodoethane.^{[5][12]}



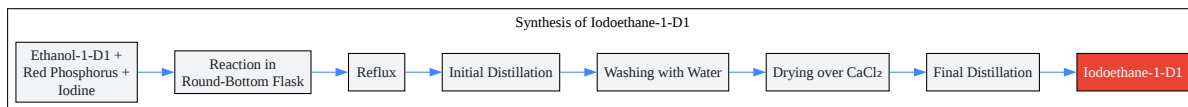
Materials:

- Ethanol-1-D1 (CH_3CDHOH)
- Red phosphorus
- Iodine
- Anhydrous calcium chloride
- Distilled water
- Round-bottom flask (250 mL)
- Reflux condenser
- Separating funnel
- Distillation apparatus

Procedure:

- In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-1-D1.
- Fit the flask with a reflux condenser.
- Carefully add 25 g of powdered iodine in small portions through the condenser, allowing the reaction to subside between additions. The reaction is exothermic and should be controlled.
- After the addition is complete, allow the mixture to stand for 10 minutes.
- Gently heat the mixture on a water bath for one hour to complete the reaction.

- Distill the crude **Iodoethane-1-D1** from the reaction mixture.
- Wash the distillate with an equal volume of water in a separating funnel.
- Separate the lower organic layer and dry it over anhydrous calcium chloride until the liquid is clear.
- Perform a final distillation, collecting the fraction that boils between 68-73 °C (atmospheric pressure).



Kinetic Isotope Effect (KIE) Workflow

Prepare parallel reactions:
- Iodoethane (H)
- Iodoethane-1-D1 (D)

React with nucleophile under
controlled temperature

Aliquot sampling at
time intervals

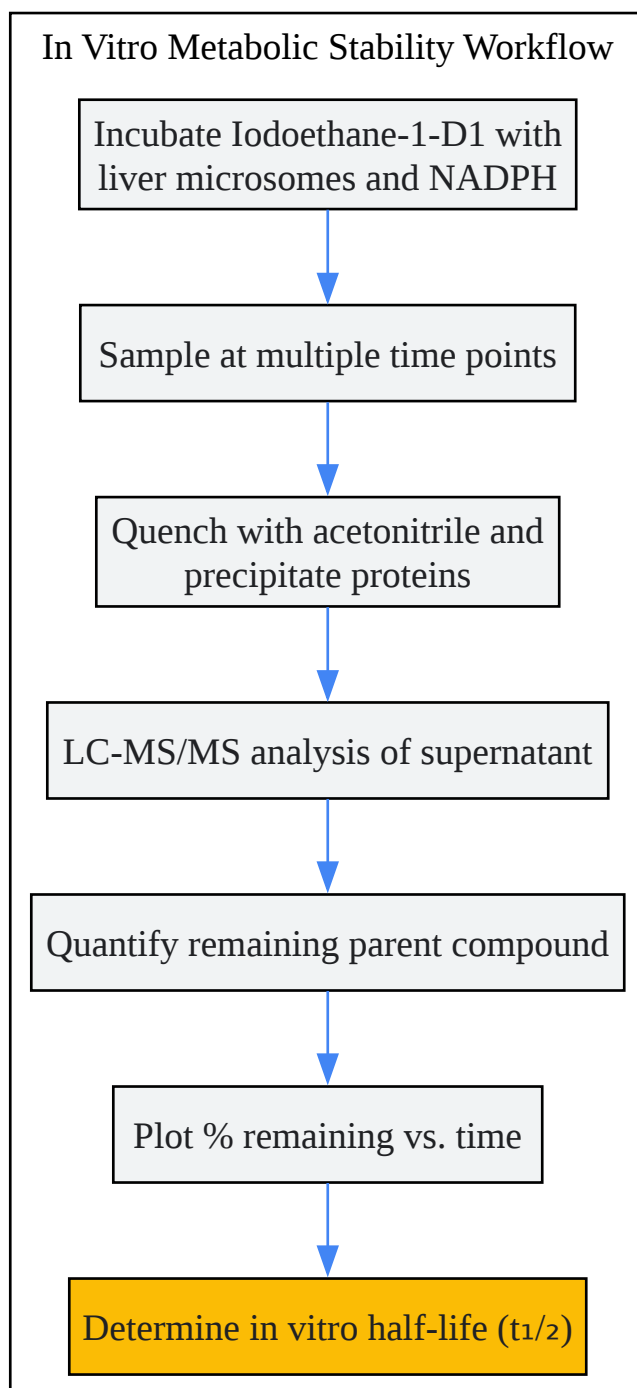
Quench reaction

GC-MS analysis
(quantify remaining reactant)

Plot $\ln[\text{Reactant}]$ vs. time

Calculate rate constants
(k_H and k_D)

Determine $\text{KIE} = k_H / k_D$



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